Elpamotide - 673478-49-4

Elpamotide

Catalog Number: EVT-266987
CAS Number: 673478-49-4
Molecular Formula: C47H76N16O13
Molecular Weight: 1073.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elpamotide is an oligopeptide.
VEGFR2-169 is under investigation in clinical trial NCT00655785 (Antiangiogenic Peptide Vaccine Therapy With Gemcitabine in Treating Patient With Pancreatic Cancer (Phase1/2)).
Elpamotide is a peptide vaccine containing an HLA-A*2402-restricted epitope of vascular endothelial growth factor receptor (VEGFR) 2 with potential immunostimulatory and antineoplastic activities. Upon administration, VEGFR2-169 peptide vaccine may stimulate a cytotoxic T lymphocyte (CTL) response against VEGFR2-expressing tumor cells. VEGFR2, a receptor tyrosine kinase, is overexpressed by a variety of tumor types; overexpression is associated with tumor cell proliferation and tumor angiogenesis. HLA-A*2402 is an MHC class I molecule that presents antigenic peptides to CD8+ T cells; epitope design restricted to epitopes that bind most efficiently to HLA-A*2402 may improve antigenic peptide immunogenicity.
Overview

Elpamotide is a synthetic peptide derived from the vascular endothelial growth factor receptor 2 (VEGFR2). It is primarily recognized for its role in inducing cytotoxic T lymphocytes to target and eliminate VEGFR2-expressing endothelial cells. This mechanism positions Elpamotide as a potential therapeutic agent in cancer treatment, particularly in targeting tumor vasculature, which is crucial for tumor growth and metastasis. The compound has garnered attention for its ability to modulate immune responses against cancer cells, making it a candidate for immunotherapy strategies.

Source and Classification

Elpamotide is classified as a neovascular inhibitor, specifically targeting endothelial cells that express VEGFR2. It falls within the broader category of anti-cancer agents that exploit immune mechanisms to combat tumor growth. The peptide's design allows it to engage with the immune system effectively, promoting an attack on tumor-associated blood vessels.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elpamotide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key aspects of the synthesis process include:

  • Amino Acid Selection: The sequence of Elpamotide is derived from specific regions of the VEGFR2 protein, necessitating careful selection of amino acids that maintain biological activity.
  • Coupling Reactions: Each amino acid is coupled using activating agents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation.
  • Cleavage and Purification: Once synthesized, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The efficiency of these methods directly impacts the biological activity of Elpamotide, emphasizing the importance of optimizing synthesis conditions .

Molecular Structure Analysis

Structure and Data

Elpamotide's molecular structure can be characterized by its specific amino acid sequence derived from VEGFR2. The peptide's conformation plays a critical role in its interaction with immune cells. Structural data may include:

  • Molecular Weight: Approximately 1,500 Daltons.
  • Amino Acid Composition: Composed of a defined sequence that mimics portions of VEGFR2.
  • 3D Structure: While specific structural models may not be publicly available, computational modeling can predict its conformation based on known structures of similar peptides.

Understanding this structural information is crucial for elucidating how Elpamotide interacts with immune receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Elpamotide undergoes several key reactions within biological systems:

  • Binding Interactions: The peptide binds to T cell receptors, facilitating the activation of cytotoxic T lymphocytes.
  • Immune Activation: Upon binding, Elpamotide promotes the release of cytokines that enhance T cell proliferation and activity against VEGFR2-expressing cells.
  • Cytotoxic Effects: The activated T cells can then induce apoptosis in endothelial cells expressing VEGFR2, disrupting tumor blood supply.

These reactions highlight Elpamotide's potential as an immunotherapeutic agent by leveraging the body's immune response to target cancer .

Mechanism of Action

Process and Data

Elpamotide operates through a multi-step mechanism:

  1. Recognition: The peptide is presented by major histocompatibility complex molecules on antigen-presenting cells.
  2. T Cell Activation: Cytotoxic T lymphocytes recognize the peptide-MHC complex, leading to their activation.
  3. Targeting Endothelial Cells: Activated T cells migrate to tumor sites where they recognize and kill endothelial cells expressing VEGFR2.
  4. Tumor Suppression: By targeting the blood vessels supplying tumors, Elpamotide effectively reduces tumor growth and metastasis.

This mechanism underscores the importance of both immune recognition and targeted action in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elpamotide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH, which is essential for its biological activity.
  • Stability: Stability can vary based on environmental conditions; modifications may be necessary to enhance its shelf-life and efficacy.
  • Thermal Properties: As a peptide, it may exhibit denaturation at elevated temperatures; thus, storage conditions are critical.

These properties are vital for determining formulation strategies for therapeutic applications .

Applications

Scientific Uses

Elpamotide has significant potential applications in various scientific domains:

  • Cancer Immunotherapy: Its primary application lies in treating cancers by targeting tumor vasculature through immune modulation.
  • Research Tool: Elpamotide can serve as a model compound in studies investigating T cell responses against tumors.
  • Vascular Biology Studies: Its role in inhibiting neovascularization makes it valuable in research focused on angiogenesis and vascular biology.

The ongoing research into Elpamotide's efficacy and mechanisms continues to expand its potential applications in oncology and immunotherapy .

Properties

CAS Number

673478-49-4

Product Name

Elpamotide

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C47H76N16O13

Molecular Weight

1073.2 g/mol

InChI

InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1

InChI Key

ZAJHBCDPAUKEPU-GIKXZWSFSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile
arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine
elpamotide
RFVPDGNRI
VEGFR2-169 peptide

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.